

Spectroscopic Profile of Phenyltin Trichloride: A Technical Guide

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Compound of Interest

Compound Name: Phenyltin trichloride

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This technical guide provides a comprehensive overview of the key spectroscopic data for **phenyltin trichloride** ($\text{C}_6\text{H}_5\text{SnCl}_3$), a significant organotin compound. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Summary of Spectroscopic Data

The spectroscopic data for **phenyltin trichloride** is summarized below, providing a quantitative basis for its identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **phenyltin trichloride** in solution. The following tables detail the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ^1H , ^{13}C , and ^{119}Sn nuclei.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
7.56 - 7.61	Multiplet	Phenyl protons

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	J(¹³ C- ¹¹⁹ Sn) (Hz)	Assignment
135.8	1120	Sn-C ₁ (ipso)
133.9	78.8	C ₂ (ortho)
130.3	-	C ₃ (meta)
132.9	-	C ₄ (para)

Table 3: ¹¹⁹Sn NMR Spectroscopic Data

Chemical Shift (ppm)
-61.0

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following sections outline the general procedures for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of **phenyltin trichloride** is prepared by dissolving approximately 5-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

- ¹H NMR: Spectra are typically recorded on a 400 MHz NMR spectrometer.[1]

- ^{13}C NMR: Spectra are acquired on a spectrometer equipped with a carbon probe.
- ^{119}Sn NMR: Due to the lower natural abundance and sensitivity of the ^{119}Sn nucleus, a spectrometer with a dedicated multinuclear probe is often used. Tetramethyltin (SnMe_4) can be used as an external reference.

The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. Standard pulse sequences are used for each nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: As **phenyltin trichloride** is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum. The data is collected over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

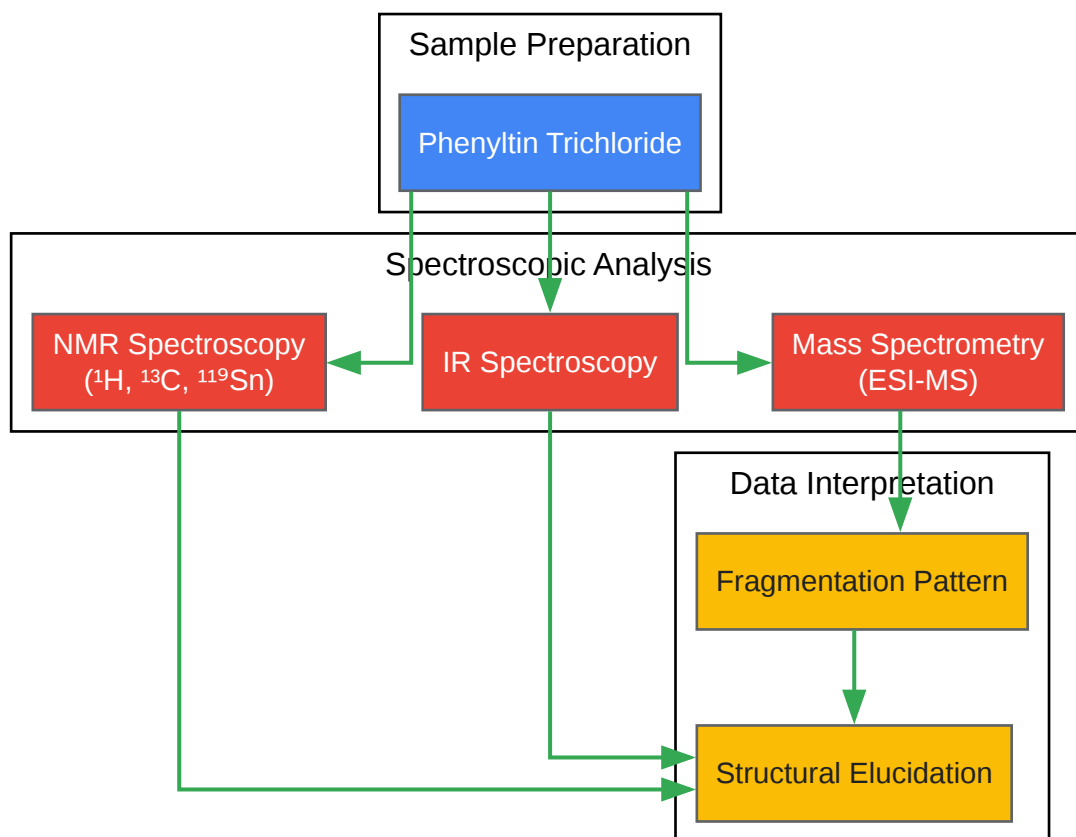
Sample Preparation: A dilute solution of **phenyltin trichloride** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Acquisition: Electrospray ionization (ESI) is a common and effective technique for the analysis of organotin compounds.^{[2][3][4]} The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, ions of the analyte are produced and introduced into the mass analyzer. Mass spectra are recorded, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.

Visualizing Spectroscopic Analysis and Fragmentation

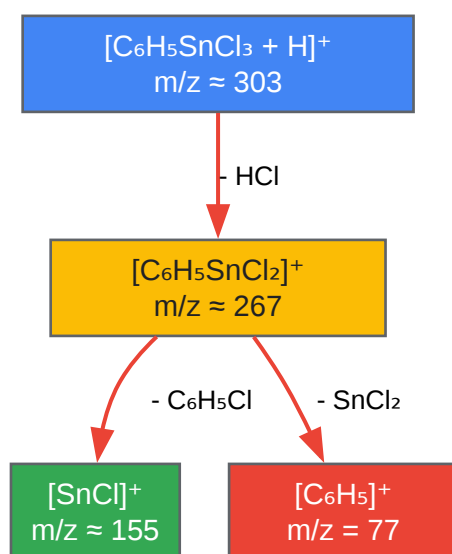
The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for

phenyltin trichloride.



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Workflow for the spectroscopic analysis of **phenyltin trichloride**.



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*Proposed ESI-MS fragmentation of **phenyltin trichloride**.*

This guide serves as a foundational resource for the spectroscopic characterization of **phenyltin trichloride**, enabling researchers to confidently identify and utilize this compound in their work. The provided data and protocols are based on established analytical techniques for organotin compounds.

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